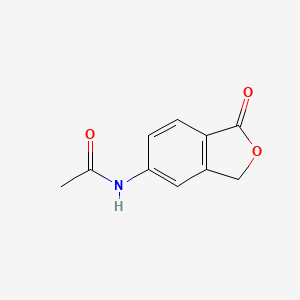

5-Acetamido-phthalide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1-oxo-3H-2-benzofuran-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-6(12)11-8-2-3-9-7(4-8)5-14-10(9)13/h2-4H,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBLPTNDIRVYALA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)C(=O)OC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Derivatization of 5 Acetamido Phthalide

Established Synthetic Pathways to 5-Acetamido-phthalide and its Precursors

The synthesis of this compound can be approached from several key starting materials, primarily through multi-step sequences involving precursors like phthalic imidine, 5-aminophthalide (B188718), and 5-carboxyphthalide (B1580894).

Multi-Step Synthetic Strategies from Phthalic Imidine and 5-Aminophthalide

A common route to 5-substituted phthalide (B148349) derivatives begins with phthalimide (B116566) or its analogues. One established pathway involves the transformation of phthalic imidine to 5-aminophthalide, which is the direct precursor to this compound. wikipedia.org A method for preparing 5-aminophthalide starts with the nitration of phthalimide, followed by a two-step reduction process to yield 4-aminophthalimide, which is then converted to 5-aminophthalide. google.com

Once 5-aminophthalide is obtained, it is converted to this compound via a direct N-acetylation reaction. A typical laboratory procedure involves refluxing 5-aminophthalide with acetic anhydride (B1165640) in a suitable solvent such as tetrahydrofuran. google.com After the reaction is complete, cooling the mixture often results in the precipitation of the product. google.com

Table 1: Synthesis of this compound from 5-Aminophthalide

| Reactants | Reagents/Solvents | Conditions | Product | Ref. |

|---|

Conversion Pathways from 5-Carboxyphthalide to this compound

The conversion of 5-carboxyphthalide to this compound is an indirect process that necessitates the transformation of the carboxylic acid group into an amino group, followed by acetylation. This conversion from a carboxylic acid to an amine with the loss of a carbon atom is classically achieved through rearrangement reactions like the Hofmann or Curtius rearrangements.

Via Hofmann Rearrangement: This pathway begins with the conversion of 5-carboxyphthalide to its corresponding primary amide, 5-carbamoylphthalide. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride with thionyl chloride (SOCl₂), followed by reaction with ammonia. myexperiment.orgquickcompany.in The resulting 5-carbamoylphthalide can then undergo the Hofmann rearrangement. This reaction uses an oxidant like sodium hypobromite (B1234621) (formed in situ from bromine and sodium hydroxide) to convert the primary amide into an isocyanate intermediate, which is subsequently hydrolyzed to yield 5-aminophthalide. wikipedia.orgpharmdguru.com

Via Curtius Rearrangement: This versatile reaction allows for the conversion of a carboxylic acid to an amine under mild conditions. nih.gov The process starts by converting 5-carboxyphthalide into an acyl azide (B81097). This can be done by reacting the corresponding acyl chloride with an azide salt or by using reagents like diphenylphosphoryl azide (DPPA) in a one-pot procedure. nih.govorganic-chemistry.org The acyl azide, upon thermal or photochemical induction, rearranges to an isocyanate with the loss of nitrogen gas. nih.govwikipedia.org This isocyanate intermediate is then treated with water to produce 5-aminophthalide after decarboxylation. organic-chemistry.org

Once 5-aminophthalide is synthesized by either of these rearrangement methods, it is acetylated as described previously to yield the final product, this compound.

Condensation and Acylation Reactions in this compound Synthesis

Condensation and acylation are fundamental reactions in the synthesis of this compound.

Condensation Reactions: The formation of the phthalide ring system itself is often a result of a condensation reaction. For instance, the precursor 5-carboxyphthalide can be synthesized by reacting terephthalic acid with paraformaldehyde in the presence of oleum. myexperiment.org This electrophilic substitution and subsequent cyclization is a key step in building the core phthalide structure.

Acylation Reactions: Acylation is the final and defining step in the synthesis of this compound from its amino precursor. The N-acylation of 5-aminophthalide with acetic anhydride or acetyl chloride introduces the acetamido group (-NHCOCH₃) at the 5-position of the phthalide ring. google.com This reaction is a robust and high-yielding transformation. In some synthetic routes leading to other compounds, the formation of an amide from a carboxylic acid (amidation) is also a critical acylation step, such as the conversion of 5-carboxyphthalide to 5-carbamoylphthalide. myexperiment.org

Catalytic Approaches in Phthalimide Derivative Synthesis

The synthesis of the broader class of phthalimide derivatives, which share structural similarities with phthalides, has been significantly advanced through various catalytic methods. These approaches offer improvements in efficiency, selectivity, and environmental impact.

Metal-Catalyzed Synthesis: Transition metals like palladium, copper, ruthenium, and cobalt are widely used to catalyze the formation of phthalimides. myexperiment.org Palladium-catalyzed carbonylation of aryl bromides is one such method. myexperiment.org Copper-catalyzed systems are also efficient for constructing phthalimide derivatives through the oxidation of arene-fused cyclic amines. myexperiment.org Ruthenium(II) complexes have been employed in C-H activation strategies to react benzamides with isocyanates, leading to phthalimides. myexperiment.org

Metal-Free Synthesis: To create greener and more cost-effective synthetic routes, metal-free catalytic systems have been developed. myexperiment.org These can involve organocatalysis, where small organic molecules like L-proline facilitate the reaction, often under mild conditions with excellent yields. Current time information in Bangalore, IN. Acid and base catalysis are also employed for the amidation of phthalic anhydride or related precursors. myexperiment.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times for the synthesis of phthalimide derivatives compared to conventional heating methods. nih.gov This technique is particularly effective for N-alkylation of cyclic imides and condensation reactions of phthalic acids or anhydrides with primary amines. nih.gov

Advanced Derivatization Strategies for Structural Modification of this compound

Further modification of the this compound structure allows for the creation of novel molecules with tailored properties for specific research applications.

Introduction of Functional Moieties for Targeted Research Applications

This compound can serve as a scaffold for further chemical modification. The acetamido group provides a reactive handle for introducing new functional groups. One documented example involves the N-alkylation of this compound. In this process, the acetamido group is first deprotonated using a strong base, such as sodium hydride in dimethylformamide (DMF), to form an anion. googleapis.com This nucleophilic anion can then be reacted with an alkylating agent to introduce a new substituent on the nitrogen atom. This strategy has been used to synthesize compounds with potential as nonsteroidal anti-inflammatory agents. googleapis.com This derivatization highlights the utility of this compound as a building block for creating more complex molecules with potential biological activity. googleapis.com

Table 2: Chemical Compounds Mentioned

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | N-(1-oxo-1,3-dihydroisobenzofuran-5-yl)acetamide | C₁₀H₉NO₃ |

| Phthalic Imidine | Isoindoline-1,3-dione | C₈H₅NO₂ |

| 5-Aminophthalide | 5-Amino-1,3-dihydroisobenzofuran-1-one | C₈H₇NO₂ |

| 5-Carboxyphthalide | 1-Oxo-1,3-dihydroisobenzofuran-5-carboxylic acid | C₉H₆O₄ |

| Acetic Anhydride | Ethanoic anhydride | C₄H₆O₃ |

| Terephthalic acid | Benzene-1,4-dicarboxylic acid | C₈H₆O₄ |

| Paraformaldehyde | Polyoxymethylene | (CH₂O)n |

| Oleum | Fuming sulfuric acid | H₂SO₄·xSO₃ |

| Thionyl chloride | Sulfurous dichloride | SOCl₂ |

| Ammonia | Azane | NH₃ |

| 5-Carbamoylphthalide | 1-Oxo-1,3-dihydroisobenzofuran-5-carboxamide | C₉H₇NO₃ |

| Sodium hypobromite | Sodium bromate(I) | NaBrO |

| Diphenylphosphoryl azide (DPPA) | Diphenylphosphonic azide | C₁₂H₁₀N₃O₃P |

| Sodium hydride | Sodium hydride | NaH |

| Dimethylformamide (DMF) | N,N-Dimethylformamide | C₃H₇NO |

Site-Specific Functionalization via Acyl Chlorides, Organic Anhydrides, and Isocyanates

Functionalization of the amide nitrogen in this compound offers a route to novel derivatives. The nucleophilicity of the amide nitrogen is reduced due to resonance with the adjacent carbonyl group, making it less reactive than a primary or secondary amine. However, under appropriate conditions, reactions with strong electrophiles can occur at the N-H site.

Acyl Chlorides: Acyl chlorides are highly reactive acylating agents that readily react with amines to form amides. chemguide.co.uklibretexts.org Their reaction with amides is less common but can proceed to form N-acylamides or imides. The reaction of this compound with an acyl chloride (R-COCl) would be expected to yield an N-acyl-5-acetamido-phthalide derivative. This reaction typically requires a base to neutralize the HCl byproduct and may necessitate elevated temperatures to overcome the lower nucleophilicity of the amide. acs.org

Organic Anhydrides: Organic anhydrides serve as another class of acylating agents. rsc.orgjetir.org While acetic anhydride is unlikely to react further with the already-acetylated amide group, other anhydrides could potentially be used. The reaction would likely require a catalyst and heat to facilitate the acylation at the amide nitrogen. For instance, reaction with an anhydride like propionic anhydride in the presence of a catalyst could yield a mixed imide derivative. Studies on related compounds, such as the conversion of amic acids to phthalimides using acetic anhydride, demonstrate the utility of anhydrides in forming imide bonds. rsc.orgresearchgate.net

Isocyanates: Isocyanates (R-N=C=O) are electrophilic compounds that react with nucleophiles containing an active hydrogen atom. nih.gov The reaction of an isocyanate with a primary or secondary amine yields a urea (B33335) derivative. nih.gov The amide N-H in this compound can act as the nucleophile, attacking the electrophilic carbon of the isocyanate. This would result in the formation of an N-acylurea derivative. The reactivity of the isocyanate is influenced by its substituent, with electron-withdrawing groups increasing its electrophilicity. nih.gov This reaction typically proceeds without the need for a catalyst, although one may be used to increase the reaction rate.

The table below summarizes the expected functionalization reactions at the acetamido group of this compound.

| Reagent Class | General Structure | Expected Product | General Reaction Conditions |

| Acyl Chloride | R-COCl | N-Acyl-5-acetamido-phthalide | Inert solvent, base (e.g., pyridine, triethylamine), elevated temperature |

| Organic Anhydride | (RCO)₂O | N-Acyl-5-acetamido-phthalide | Catalyst (e.g., acid or base), heat |

| Isocyanate | R-N=C=O | N-(this compound)-N'-substituted urea | Inert solvent, may be heated |

Table 1: Hypothetical Site-Specific Functionalization Reactions of this compound. The data is based on general chemical principles as specific literature for this compound is not available.

Advanced Spectroscopic and Structural Elucidation of 5 Acetamido Phthalide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a precise map of the molecular structure can be assembled.

The ¹H NMR spectrum of 5-Acetamido-phthalide provides specific information about the chemical environment, connectivity, and number of protons. The spectrum is characterized by distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the phthalide (B148349) ring, the amide proton, and the methyl protons of the acetamido group.

The aromatic region is expected to show signals for three protons on the benzene (B151609) ring. The substitution pattern dictates their chemical shifts and coupling patterns. The proton at position C-4, being ortho to the acetamido group, would appear as a doublet. The proton at C-6, situated between the acetamido and lactone groups, would likely appear as a doublet of doublets. The proton at C-7, ortho to the lactone's ether oxygen, would present as a doublet.

The methylene protons (-CH₂-) of the lactone ring are chemically equivalent and are expected to produce a sharp singlet. The single amide proton (-NH-) will also appear as a singlet, which may be broad, while the three equivalent protons of the acetyl methyl group (-CH₃) will yield another distinct singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

| ~ 8.0 - 7.8 | d | Aromatic H (C-4) |

| ~ 7.7 - 7.5 | dd | Aromatic H (C-6) |

| ~ 7.4 - 7.2 | d | Aromatic H (C-7) |

| ~ 5.3 | s | -OCH₂- |

| ~ 2.2 | s | -COCH₃ |

| ~ 9.8 - 10.5 | s (br) | -NH- |

| Note: Data are estimated based on typical chemical shifts for analogous structures. Solvent is assumed to be DMSO-d₆. |

The ¹³C NMR spectrum provides information on all unique carbon atoms within the molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in its structure.

Two signals are anticipated in the carbonyl region: one for the lactone carbonyl carbon (C=O) and another for the amide carbonyl carbon (C=O). The six carbons of the benzene ring will resonate in the aromatic region, with their specific shifts influenced by the electron-donating acetamido group and the electron-withdrawing lactone moiety. The methylene carbon (-CH₂-) of the lactone ring and the methyl carbon (-CH₃) of the acetamido group will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Assignment |

| ~ 170.5 | Lactone Carbonyl (C=O) |

| ~ 169.0 | Amide Carbonyl (C=O) |

| ~ 145 - 120 | Aromatic Carbons (6 signals) |

| ~ 69.0 | -OCH₂- |

| ~ 24.5 | -CH₃ |

| Note: Data are estimated based on typical chemical shifts for analogous structures and additivity rules. |

Vibrational Spectroscopy for Molecular Characterization

The FT-IR spectrum of this compound is dominated by characteristic absorption bands from its functional groups. A strong, sharp band corresponding to the stretching vibration of the lactone carbonyl (C=O) group is expected at a high frequency, typically around 1760 cm⁻¹. The amide group gives rise to several distinct bands: a strong absorption from the amide I band (primarily C=O stretching) near 1670 cm⁻¹, the N-H stretching vibration in the 3300 cm⁻¹ region, and the N-H bending (amide II band) around 1550 cm⁻¹.

Other significant absorptions include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the aliphatic methyl and methylene groups (below 3000 cm⁻¹), C=C stretching vibrations within the aromatic ring (1600-1450 cm⁻¹), and the C-O stretching of the lactone ether linkage. Theoretical studies on related molecules like phthalimide (B116566) and N-bromophthalimide confirm the assignment of these vibrational modes. nih.gov

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Medium-Strong | N-H Stretch (Amide) |

| ~ 3100-3000 | Medium | Aromatic C-H Stretch |

| ~ 2980-2850 | Weak-Medium | Aliphatic C-H Stretch |

| ~ 1760 | Strong | C=O Stretch (γ-Lactone) |

| ~ 1670 | Strong | C=O Stretch (Amide I) |

| ~ 1600, 1480 | Medium | Aromatic C=C Stretch |

| ~ 1550 | Medium | N-H Bend (Amide II) |

| ~ 1250 | Strong | C-O Stretch (Lactone Ether) |

| Note: Frequencies are based on data from analogous compounds like phthalimide and various amides. |

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that enhances the Raman signal of molecules adsorbed onto nanostructured metal surfaces, such as silver or gold. While specific SERS studies on this compound are not widely reported, analysis of the closely related compound phthalimide provides significant insight. chemicalbook.com

For this compound, SERS activity would likely arise from chemisorption onto the metal surface, forming a surface complex. The interaction would likely occur through the lone pair electrons of the oxygen atoms in the carbonyl groups or the nitrogen atom of the amide. This interaction would lead to significant enhancement of specific vibrational modes.

The vibrations of the phthalide and acetamido groups, particularly the C=O stretching and bending modes, as well as the ring breathing modes of the benzene core, would be expected to show the most significant enhancement. The orientation of the molecule on the surface would dictate which modes are preferentially enhanced according to SERS selection rules. chemicalbook.com

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information about the electronic transitions within a molecule. UV-Visible absorption spectroscopy measures the transitions of electrons from ground to excited states, while fluorescence spectroscopy measures the emission of light as electrons return to the ground state.

The UV-Vis absorption spectrum of this compound is expected to show absorptions characteristic of the substituted benzene chromophore. The primary absorptions would be due to π→π* transitions within the aromatic system, which are typically intense. The presence of two carbonyl groups also introduces the possibility of weaker n→π* transitions. The acetamido group, acting as an auxochrome, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted phthalide.

While many related polycyclic aromatic imides, such as naphthalimides, are known for their strong fluorescence properties, the emission characteristics of this compound are not extensively documented. mdpi.com Any fluorescence would likely originate from the lowest energy excited singlet state (S₁) populated after absorption of UV radiation. The fluorescence quantum yield and emission wavelength would be sensitive to solvent polarity and the local molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for investigating the electronic transitions within a molecule. When a molecule, such as this compound, is exposed to ultraviolet or visible light, it absorbs energy at specific wavelengths, causing electrons to move from a lower energy ground state to a higher energy excited state. The resulting spectrum provides valuable information about the molecule's conjugated systems and chromophores.

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Fluorescence Spectroscopy Applications

Fluorescence spectroscopy is a highly sensitive method used to study the electronic structure and environment of fluorescent molecules, or fluorophores. After a molecule absorbs light and reaches an excited state, it can return to the ground state by emitting a photon. This emitted light, known as fluorescence, occurs at a longer wavelength (lower energy) than the absorbed light.

The application of fluorescence spectroscopy to this compound would involve measuring its excitation and emission spectra. The excitation spectrum reveals the wavelengths of light the molecule absorbs to initiate fluorescence, while the emission spectrum shows the wavelengths of light it emits. The difference between the peak excitation and emission wavelengths is known as the Stokes shift. Factors such as solvent polarity, pH, and the presence of quenchers can significantly influence the fluorescence intensity and wavelength, providing detailed information about the molecule's excited state dynamics and its interactions with the local environment.

| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

X-ray Crystallography for Crystalline Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off a single crystal of this compound, a unique diffraction pattern is generated. Mathematical analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which the positions of individual atoms can be determined with high accuracy.

This technique provides a wealth of structural information, including bond lengths, bond angles, and torsion angles. Furthermore, it reveals the packing of molecules within the crystal lattice and identifies intermolecular interactions such as hydrogen bonding and π-stacking. This detailed structural model is invaluable for understanding the compound's physical properties and its potential interactions with other molecules. While crystallographic data for the parent this compound is not publicly available, related structures provide a basis for expected molecular geometry.

| Parameter | Value |

|---|---|

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

| Density (calculated) (g/cm³) | Data Not Available |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of the molecular ion.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

In Gas Chromatography-Mass Spectrometry (GC-MS), the sample is first vaporized and separated based on its volatility and interaction with a stationary phase in a gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization causes the molecular ion to fragment in a reproducible manner.

For this compound, GC-MS analysis would provide a retention time characteristic of the compound under specific chromatographic conditions. The resulting mass spectrum would show a peak for the molecular ion, confirming its molecular weight, and a series of fragment ion peaks. The fragmentation pattern is a molecular fingerprint that can be used for structural elucidation. Common fragmentation pathways for related phthalate (B1215562) structures often involve the loss of small, stable molecules.

| Retention Time (min) | m/z of Molecular Ion | Key Fragment Ions (m/z) |

|---|---|---|

| Data Not Available | Data Not Available | Data Not Available |

Liquid Chromatography-Mass Spectrometry (LC-MS) Considerations

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly suited for the analysis of compounds that are not sufficiently volatile or thermally stable for GC-MS. In LC-MS, the sample is first separated by liquid chromatography and then introduced into the mass spectrometer. Softer ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are typically used.

An LC-MS analysis of this compound would involve optimizing the chromatographic separation and mass spectrometric conditions. Tandem mass spectrometry (MS/MS) can be employed to further investigate the structure. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. These precursor-to-product ion transitions are highly specific and can be used for sensitive and selective quantification.

| Retention Time (min) | Precursor Ion (m/z) | Product Ions (m/z) | Ionization Mode |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Computational Chemistry and Theoretical Investigations of 5 Acetamido Phthalide

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are a cornerstone of modern chemical research, offering a powerful means to investigate the fundamental properties of molecules. arxiv.org These computational methods allow for the determination of optimized molecular geometries and the elucidation of electronic structures, providing a theoretical framework for understanding molecular behavior. arxiv.orgpsu.edu

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a particularly valuable tool for studying a wide range of molecules, including those with complex structures like 5-Acetamido-phthalide. uantwerpen.beutep.edu DFT methods are used to calculate the total electronic energy of a system based on its electron density, offering a balance between computational cost and accuracy. utep.edu These calculations are instrumental in predicting various molecular properties, such as optimized geometries, vibrational frequencies, and electronic parameters. mdpi.comresearchgate.net

The application of DFT allows for the investigation of structure-activity relationships, which is crucial in fields like drug design. mdpi.com By employing specific functionals, such as B3LYP, researchers can perform high-throughput screening of molecular reactivity. mdpi.com For instance, DFT calculations have been successfully used to study the electronic structure of various acetamide (B32628) and phthalimide (B116566) derivatives, providing insights into their stability and reactivity. frontiersin.orgnih.govresearchgate.net These studies often involve the optimization of the molecular geometry to find the most stable conformation. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to explain and predict the outcome of chemical reactions. numberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. frontiersin.orgnumberanalytics.com The energies of these orbitals and the gap between them are key determinants of a molecule's chemical reactivity and kinetic stability. semanticscholar.org

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Investigations

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, while the LUMO is the lowest energy orbital that is empty and represents the molecule's ability to accept electrons. frontiersin.orgnumberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. semanticscholar.org A smaller gap generally indicates higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.comsemanticscholar.org

Investigations into the HOMO and LUMO of phthalimide and acetamide derivatives have revealed important insights into their reactivity. psu.edufrontiersin.org For example, the introduction of different substituents can significantly alter the HOMO and LUMO energy levels, thereby tuning the molecule's electronic properties and reactivity. psu.edu The spatial distribution of these orbitals also provides valuable information about the likely sites of electrophilic and nucleophilic attack. psu.edu

Analysis of Chemical Hardness and Chemical Potential

Beyond the HOMO-LUMO gap, other chemical reactivity descriptors derived from FMO analysis, such as chemical hardness (η) and chemical potential (μ), provide a more nuanced understanding of a molecule's reactivity. frontiersin.orgsamipubco.com Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution; a larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. semanticscholar.orgresearchgate.net Conversely, chemical softness (σ) is the reciprocal of hardness and indicates a higher propensity for chemical reactions. nih.gov

Chemical potential, which is the negative of electronegativity, describes the tendency of electrons to escape from a system. frontiersin.orgpsu.edu A higher chemical potential suggests a greater tendency to donate electrons. semanticscholar.org The analysis of these descriptors is essential for predicting the direction and feasibility of chemical reactions. psu.edu For instance, a molecule with high chemical potential and low chemical hardness would be expected to be a good nucleophile. semanticscholar.org

Table 1: Key Chemical Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. semanticscholar.org |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. frontiersin.org |

| Chemical Potential (μ) | -(EHOMO + ELUMO) / 2 | Describes the escaping tendency of electrons. frontiersin.org |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. frontiersin.org |

| Electronegativity (χ) | -μ | Measures the power of an atom to attract electrons. frontiersin.org |

| Electrophilicity Index (ω) | μ2 / (2η) | Measures the energy lowering of a system when it accepts electrons. semanticscholar.org |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. frontiersin.orglibretexts.org It provides a color-coded map of the electrostatic potential on the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). frontiersin.orgresearchgate.net

The MEP map is crucial for understanding intermolecular interactions, predicting sites of chemical reactivity, and analyzing molecular polarity. frontiersin.orgnih.gov Typically, red-colored regions indicate a negative electrostatic potential, corresponding to areas with a high electron density, such as those around electronegative atoms like oxygen or nitrogen. frontiersin.orglibretexts.org Conversely, blue-colored regions represent a positive electrostatic potential, indicating areas of lower electron density, often found around hydrogen atoms. frontiersin.orglibretexts.org

For molecules containing acetamide and phthalimide groups, MEP analysis has shown that the oxygen atoms of the carbonyl groups are typically centers of high negative charge. frontiersin.orgksu.edu.sa This information is vital for predicting how the molecule will interact with other molecules, including potential binding partners in biological systems. The distribution of electrostatic potential can influence a molecule's ability to form hydrogen bonds and other non-covalent interactions, which are fundamental to many chemical and biological processes. ksu.edu.sa

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Acetamide |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, used to model the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations would reveal its conformational landscape—the various three-dimensional shapes the molecule can adopt—and the stability of these conformations.

Key parameters derived from MD simulations include:

Root-Mean-Square Deviation (RMSD): This measures the average distance between the atoms of a superimposed protein or ligand at different time points, indicating how much its conformation has changed. A stable system will show plateauing RMSD values over the simulation period.

Root-Mean-Square Fluctuation (RMSF): This parameter identifies the flexible or mobile regions within a molecule by measuring the fluctuation of each atom or residue around its average position.

Radius of Gyration (Rg): This indicates the compactness of a molecule. Consistent Rg values suggest the molecule maintains a stable, folded state.

Studies on various bioactive molecules, including derivatives of the phthalimide scaffold, have successfully used MD simulations to confirm the stability of ligand-protein complexes. For instance, simulations of 1,2,3-triazole-phthalimide derivatives targeting SARS-CoV-2 proteins were used to predict the stability of the ligand-protein complex in a physiological environment nih.govtandfonline.comnih.gov. Similarly, MD simulations of N-benzyl-substituted biaryl phthalimide derivatives helped confirm their stability as potential anti-Alzheimer agents acs.org. These studies show that after an initial period of fluctuation, the RMSD of the complex typically stabilizes, indicating that the ligand has found a stable binding mode within the receptor's active site nih.govtandfonline.comnih.govacs.org. Although specific data for this compound is not available, these examples demonstrate that MD simulations would be a critical tool for assessing its structural dynamics and the stability of its interactions with biological targets.

Theoretical Studies of Intermolecular Interactions

Understanding how a molecule interacts with its environment is fundamental to predicting its biological activity and physical properties. Theoretical studies, particularly those focused on intermolecular forces, can elucidate these interactions at an atomic level.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. youtube.com The strength of this interaction is estimated using a scoring function, which calculates a binding energy value (often in kcal/mol). A more negative binding energy typically indicates a stronger, more stable interaction.

The phthalimide scaffold, central to the structure of this compound, is a versatile pharmacophore that has been extensively studied for its interaction with various protein targets. ucl.ac.ukmdpi.com Docking studies on different phthalimide derivatives have revealed their potential to inhibit a wide range of enzymes by fitting into their active sites. These studies underscore the importance of specific functional groups in stabilizing molecular interactions and influencing binding affinities. mdpi.com

For example, various phthalimide analogs have been docked against therapeutically relevant proteins to predict their inhibitory potential. The data below, gathered from studies on such analogs, illustrates the typical binding energies observed.

| Phthalimide Derivative Type | Protein Target | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| 1,2,3-triazole-phthalimide (Compound 9a) | ACE2-Spike Protein Interface | -9.70 | nih.gov |

| 1,2,3-triazole-phthalimide (Compound E40) | SARS-CoV-2 Main Protease (Mpro) | -10.26 | tandfonline.comnih.gov |

| N-substituted phthalimide (Compound P7) | TGF-β Kinase I (ALK5) | -12.28 | mdpi.com |

| N-benzyl-substituted biaryl phthalimide (Compound 3f) | Monoamine Oxidase B (MAO-B) | -10.32 | acs.org |

| N-benzyl-substituted biaryl phthalimide (Compound 3e) | Acetylcholinesterase (AChE) | -12.51 | acs.org |

These studies consistently show that phthalimide derivatives can form stable hydrogen bonds and hydrophobic interactions with key amino acid residues in the active sites of target proteins. mdpi.com Such computational screening is invaluable for identifying promising drug candidates for further experimental validation.

The interaction of small molecules with DNA is a cornerstone of chemotherapy and the development of new genetic tools. Many compounds exert their effects by binding non-covalently to DNA, either through intercalation (sliding between base pairs) or by fitting into one of its grooves. The minor groove is a particularly attractive target for small, crescent-shaped molecules.

Given these precedents, it is plausible that this compound could also interact with DNA, and computational studies would be essential to determine its preferred binding mode and sequence selectivity.

When a compound enters the bloodstream, it immediately encounters a variety of plasma proteins, with serum albumin being the most abundant. The binding of compounds to these proteins is a critical factor in their pharmacokinetic profile, affecting their distribution, metabolism, and excretion. nih.gov Therefore, understanding these interactions is crucial in drug development.

Computational and spectroscopic studies on phthalimide analogs have shown that they can bind to plasma proteins, including bovine serum albumin (BSA) and human serum albumin (HSA), which are often used as models. nih.govresearchgate.net Molecular docking simulations have been employed to predict the binding sites and affinities of these interactions. For many phthalimide derivatives, the preferred binding location is Site II, a hydrophobic pocket in subdomain IIIA of albumin. nih.gov

A study on four different phthalimide analogs (referred to as A, B, C, and D) investigated their binding to BSA, α1-acid glycoprotein (B1211001) (AAG), and gamma globulin (GG). The calculated binding free energies (ΔG°) from this study are presented below.

| Phthalimide Analog | Plasma Protein | Binding Site | Binding Free Energy (ΔG°) (kJ·mol⁻¹) | Reference |

|---|---|---|---|---|

| A | BSA | Site II | -35.39 | nih.gov |

| B | BSA | Site II | -34.14 | nih.gov |

| C | BSA | Site II | -33.89 | nih.gov |

| D | BSA | Site II | -37.91 | nih.gov |

| A | α1-Acid Glycoprotein | - | -27.42 | nih.gov |

| D | α1-Acid Glycoprotein | - | -32.55 | nih.gov |

| C | Gamma Globulin | - | -35.09 | nih.gov |

| D | Gamma Globulin | - | -35.12 | nih.gov |

The negative ΔG° values indicate that these phthalimide analogs can spontaneously form stable complexes with the plasma proteins. nih.gov The strongest interaction was observed with albumin, which functions as a primary transport protein. nih.gov Such theoretical studies are vital for predicting how this compound might behave in a biological system.

Chemical Reactivity and Transformation Mechanisms of 5 Acetamido Phthalide

Reaction Pathways and Mechanisms of 5-Acetamido-phthalide and Phthalide (B148349) Scaffolds

The phthalide scaffold is a versatile building block in organic synthesis, susceptible to a variety of chemical transformations. These reactions typically target the electrophilic carbonyl carbon, the C-3 position, or the aromatic ring.

Oxidation and Reduction Reactions

The phthalide scaffold can undergo both oxidation and reduction at various positions, depending on the reagents and reaction conditions.

Oxidation: The γ-lactone ring of the phthalide scaffold is generally stable. However, the methylene (B1212753) bridge (C-3 position) can be oxidized. For instance, microbial transformations have demonstrated the capability of fungi to hydroxylate the side chain of substituted phthalides. nih.gov In one study, the oxidation of 3-hydroxy-2-substituted isoindolin-1-ones (hydroxylactams, which are related to reduced phthalides) back to the corresponding phthalimides was achieved using oxidants like nickel peroxide (NiO2), pyridinium (B92312) chlorochromate (PCC), and iodoxybenzoic acid (IBX).

Reduction: The carbonyl group of the lactone is a primary site for reduction. Strong reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce the lactone to the corresponding diol. For example, Eliel and coworkers demonstrated the reduction of methyl phthalate (B1215562) to phthalide in good yield using LiAlH₄. rsc.org The acetamido group on this compound would likely be reduced to an ethylamine (B1201723) group under such strong conditions. Milder reducing agents may selectively reduce the carbonyl without affecting other functional groups.

| Reaction Type | Reagent Example | Product Type |

| Oxidation | Nickel Peroxide (NiO₂) | Phthalimide (B116566) (from hydroxylactam) |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Diol |

Addition and Elimination Reactions

Nucleophilic addition to the carbonyl group and reactions at the C-3 position are common pathways for functionalizing the phthalide scaffold.

Nucleophilic Addition: The lactone carbonyl is susceptible to nucleophilic attack. This can lead to ring-opening reactions. For instance, hydrolysis under basic or acidic conditions opens the lactone ring to form a 2-(hydroxymethyl)benzoic acid derivative. Aminolysis, the reaction with an amine, can similarly open the ring to form an amide. Grignard reagents readily add to the phthalide carbonyl. Kinetic and mechanistic studies using flow chemistry have detailed the sequential addition of Grignard reagents, which involves the formation of a magnesium hemiacetal intermediate that rearranges to a ketone. dtu.dkacs.orgresearchgate.net

Addition-Elimination: The C-3 position can be functionalized through addition-elimination sequences. For example, a protocol for synthesizing alkylidenephthalides involves a Michael addition of a phthalide to a chalcone, followed by an E2 elimination. researchgate.net In the gas phase, substituted phenide ions have been shown to react with methyl formate (B1220265) in a two-step process, where the second step proceeds via a Tishchenko-type reaction mechanism, which is formally an addition-elimination, to yield a phthalide anion.

Cycloaddition Reactions

The phthalide framework and its derivatives can participate in various cycloaddition reactions, leading to the formation of complex polycyclic structures.

[5+2] Cycloaddition: A palladium(0)-catalyzed tandem [5+2] cycloaddition/ring-contraction of activated alkenes derived from phthalides with vinylethylene carbonates has been developed. This method provides an efficient route to benzo- acs.orgacs.org-spiroketal lactones. researchgate.net

[4+2] Cycloaddition (Diels-Alder): The Hauser-Kraus annulation is a well-known [4+2] cycloaddition where a stabilized phthalide anion acts as a 1,4-dipolar synthon that reacts with Michael acceptors to form benzannulated quinones. epfl.ch In one instance, an enzyme-catalyzed Diels-Alder/retro-Diels-Alder reaction sequence was proposed as the mechanism for the formation of complex phthalide heteropolymers in the plant Angelica sinensis. nih.gov

[2+2] Cycloaddition: Some dimeric and trimeric phthalides found in nature are presumed to be formed through [2+2] cycloaddition reactions. researchgate.net

| Cycloaddition Type | Reactants | Catalyst/Conditions | Product Type |

| [5+2] | Phthalide-derived alkene + Vinylethylene carbonate | Pd(0) | Benzo- acs.orgacs.org-spiroketal lactone |

| [4+2] | Phthalide anion + Michael acceptor | Base | Benzannulated quinone |

| [2+2+2] | Immobilized alkynes | Transition metal | Polycyclic aromatics |

Intramolecular Condensations and Differentiated Cyclizations

Phthalide derivatives, particularly dimeric forms, can undergo intramolecular reactions to form novel polycyclic systems. Base-catalyzed treatment of the dimeric phthalide diligustilide, for example, can lead to a series of intramolecular condensation products. researchgate.net The specific products obtained are highly dependent on the reaction conditions, such as the solvent and the strength of the base.

Another example is a one-pot protocol for synthesizing functionalized benzotropone derivatives. This process is initiated by a nucleophilic phthalide ring-opening, which is then followed by an intramolecular aldol (B89426) condensation cascade to form the seven-membered ring of the benzotropone. acs.org Similarly, copper-catalyzed domino reactions between ortho-bromobenzoic acids and terminal alkynes proceed through a Sonogashira-type coupling followed by an intramolecular 5-exo-dig cyclization to yield phthalide derivatives. researchgate.net

Biotransformations and Microbial Conversions of Phthalide Scaffolds

Microorganisms, including various species of fungi and bacteria, are capable of performing structural modifications on the phthalide scaffold. researchgate.net These biotransformations offer an alternative, often highly regio- and stereoselective, route for the derivatization of phthalides.

Fungi-mediated biotransformations can carry out a range of reactions, including oxidations, hydroxylations, and the resolution of racemic mixtures. nih.govfrontiersin.org For example, the biotransformation of 3-n-butylidenephthalide using the fungus Absidia candidus yielded 3-butyl-3-hydroxyphthalide with high efficiency. nih.gov This process mimics mammalian metabolism, where hydroxylation is a key pathway. nih.gov The enzymes responsible for these transformations often include cytochrome P450 monooxygenases and 2-oxoglutarate-dependent dioxygenases (2OGD), which can catalyze reactions like hydroxylation, desaturation, and ring formation. nih.gov These microbial conversions are a key part of "green chemistry," providing an environmentally benign method for generating novel and potentially bioactive compounds. frontiersin.orgnih.govresearchgate.net

| Microorganism Example | Substrate | Transformation Type | Product |

| Absidia candidus AM 386 | 3-n-butylidenephthalide | Hydroxylation | 3-butyl-3-hydroxyphthalide |

| Cunninghamella blakesleana | 3-n-butylphthalide | Hydroxylation | Hydroxy-3-butylphthalide |

| Aspergillus niger CICC 2487 | Artemisinin | Ring Rearrangement/Degradation | Novel isochromenone derivative |

Mechanistic Studies of Chemical Reaction Optimization

Understanding the reaction mechanism is crucial for optimizing the synthesis of phthalide derivatives. Various studies have employed kinetic analysis, isotopic labeling, and computational methods to elucidate reaction pathways and improve yields and selectivities.

For the Grignard addition to phthalide, a kinetic model was developed using flow chemistry to study the four key reaction steps: ester reaction to a magnesium hemiacetal, rearrangement to a ketone (both forward and backward), and the final reaction to a tertiary alcohol. dtu.dkacs.orgresearchgate.net This detailed understanding allows for precise control over reaction conditions, such as temperature, to favor monoaddition over the undesired diaddition product. dtu.dkresearchgate.net

In catalyst development, mechanistic studies guide the optimization process. For instance, in a nickel-catalyzed three-component reaction, a proposed mechanism involving branched-selective arylnickelation followed by transmetalation and reductive elimination helped in suppressing common side reactions like β-hydride elimination. researchgate.net Similarly, for the synthesis of phthalimides (closely related structures), DFT calculations and mechanistic proposals involving intermediates like metallacycles have been crucial in understanding the role of catalysts, oxidants, and additives, leading to more efficient synthetic protocols. rsc.org

Structure Activity Relationship Sar Studies of 5 Acetamido Phthalide Analogues

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology employed to develop mathematical models that correlate the structural properties of compounds with their biological activities. nih.govresearchgate.net For analogues related to 5-acetamido-phthalide, such as other phthalimide (B116566) and acetamide (B32628) derivatives, QSAR studies have been instrumental in predicting biological activity and understanding the mechanisms of action. nih.govtandfonline.com

The development of a QSAR model involves several key steps. Initially, a dataset of compounds with known biological activities is compiled. tandfonline.com The three-dimensional structures of these molecules are then optimized using quantum chemical methods, such as Density Functional Theory (DFT), to find their lowest energy geometry. tandfonline.comscribd.com From these optimized structures, a wide range of molecular descriptors are calculated. These descriptors quantify various physicochemical properties, including electronic, steric, and topological features. tandfonline.commdpi.com

Machine learning and statistical methods, such as Multiple Linear Regression (MLR) and Genetic Function Approximation (GFA), are then used to build models that link the descriptors to the biological activity. tandfonline.comresearchgate.net For instance, a QSAR study on anticonvulsant α-substituted acetamido-N-benzylacetamide derivatives successfully developed a linear model using GFA, highlighting the importance of specific topological and electronic descriptors in determining anticonvulsant activity. tandfonline.com Similarly, QSAR models have been developed for phthalimide congeners as HMG-CoA reductase inhibitors and for cyclic imides as cyclooxygenase-2 (COX-2) inhibitors. nih.govresearchgate.net

These models are rigorously validated to ensure their predictive power. scribd.com A robust QSAR model can then be used for the virtual screening of large chemical libraries to identify new, potentially active compounds and to guide the synthesis of novel derivatives with improved potency. nih.govresearchgate.net

Rational Design Principles for this compound Derivatives

Rational design leverages the understanding of a biological target's structure and the SAR of known ligands to create new molecules with enhanced activity and specificity. researchgate.netresearchgate.net For phthalide (B148349) and phthalimide derivatives, this approach has been successfully applied to develop compounds for various therapeutic areas.

A key strategy in rational design is structure-based drug design, which relies on the three-dimensional structure of the target protein. mdpi.com Computational techniques like molecular docking are used to predict how a designed molecule will bind to the active site of a target. researchgate.netmdpi.com For example, in the design of phthalimide derivatives as potential COX-2 inhibitors, docking studies were used to investigate the binding modes and affinities of the compounds within the enzyme's active site. researchgate.net This allows for the design of molecules that form optimal interactions, such as hydrogen bonds and hydrophobic contacts, with key amino acid residues. mdpi.com

Another example is the rational design of amino-noscapine, an analogue of the phthalide-containing natural product noscapine. oncotarget.com By understanding the SAR of noscapine, researchers designed a new derivative with higher binding affinity to its target, tubulin. oncotarget.com The design process often involves synthesizing a series of analogues with systematic structural modifications to probe the effect of different functional groups on activity. oncotarget.com

The ultimate goal of rational design is to create novel compounds with improved pharmacological profiles. Integrating computational insights with experimental validation is crucial for successfully developing new therapeutic agents based on the this compound scaffold. mdpi.com

Influence of Substituent Effects on Biological Activity Profiles

The biological activity of this compound analogues is highly dependent on the nature and position of various substituents on the molecule. SAR studies have systematically investigated these effects, providing valuable insights for the design of more potent and selective compounds. nih.govresearchgate.net

Modifications can be made to the phthalide core, the acetamido group, or other parts of the molecule. The electronic and steric properties of these substituents play a critical role in influencing interactions with biological targets.

Key findings from SAR studies on related compounds include:

Aromatic Ring Substitution : Studies on phthalide derivatives have shown that the presence of a hydroxyl (-OH) group on the benzene (B151609) ring can have a positive effect on biological activity. researchgate.net

Substitution at C-3 of the Phthalide Core : The nature of the substituent at the 3-position of the phthalide ring is crucial. For instance, it has been observed that a double side chain at this position can lead to lower binding and activation properties compared to compounds with a single chain. researchgate.net

Acetamido Moiety Substitution : In a study of 5-acetamido-2-hydroxy benzoic acid derivatives, modifying the acetamide group by replacing a methyl group with larger phenyl or benzyl (B1604629) groups was explored to increase selectivity for the COX-2 enzyme. nih.gov The results indicated that the benzyl derivative, in particular, showed a significant reduction in painful activity in preclinical models compared to the parent compound. nih.gov

General Substituent Effects : The introduction of different functional groups can alter key properties like lipophilicity and hydrogen bonding capacity. For example, introducing polar groups can enhance interactions with polar residues in a binding pocket, while bulky hydrophobic groups can engage in favorable van der Waals interactions. nih.govmdpi.com In one study on N-phthalimide-linked analogues, tethering a carboxylic acid (COOH) or fluorine (F) to a peripheral phenyl group was found to appropriately boost lipophilicity. tandfonline.com

These findings are summarized in the table below, illustrating the impact of specific substitutions on biological outcomes.

| Compound Series | Substitution Site | Substituent Change | Observed Effect on Biological Activity | Reference |

|---|---|---|---|---|

| Phthalide Derivatives | Benzene Ring | Addition of -OH group | Positive effect on bioactivity. | researchgate.net |

| Phthalide Derivatives | C-3 Position | Double side chain vs. single chain | Lower binding and activation properties. | researchgate.net |

| 5-Acetamido-2-hydroxy benzoic acid | Acetamide Group | Methyl to Benzyl | Increased anti-nociceptive activity. | nih.gov |

| N-phthalimide-linked analogues | Peripheral Phenyl Group | Addition of COOH or F | Increased lipophilicity. | tandfonline.com |

Pharmacophoric Insights and Molecular Descriptors in SAR

A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target. researchgate.net The development of pharmacophore models is a cornerstone of drug discovery, providing a 3D blueprint for designing new active compounds. researchgate.netresearchgate.net For phthalimide and related structures, the phthalimide moiety itself is often considered a versatile pharmacophore scaffold. mdpi.com

Pharmacophore models are typically generated from a set of active ligands or from the structure of the ligand-receptor complex. researchgate.net These models identify key interaction points, such as:

Hydrogen Bond Acceptors

Hydrogen Bond Donors

Aromatic Rings

Hydrophobic Centers

Positive/Negative Ionizable Features

For example, a pharmacophore model developed for a series of cyclic imide COX-2 inhibitors identified two aromatic centers and two hydrogen bond acceptors as crucial features for activity. researchgate.netnih.gov Similarly, a detailed pharmacophore model for F508del CFTR potentiators highlighted the importance of multiple hydrogen-bonding features properly tethered to aromatic or hydrophobic groups. mdpi.com These models provide critical information on the required spatial arrangement of functional groups for effective binding.

To quantify the features of a pharmacophore and other structural properties, a wide array of molecular descriptors are used in SAR and QSAR studies. These descriptors can be broadly categorized: mdpi.com

2D Descriptors : Calculated from the 2D representation of a molecule.

Physical Properties : logP (lipophilicity), logS (solubility), molecular weight. mdpi.com

Atom and Bond Counts : Number of rotatable bonds, number of specific atom types. mdpi.com

Connectivity-based (Topological) Descriptors : Indices that describe the branching and connectivity of the molecular graph. tandfonline.com

Pharmacophore Feature Descriptors : Counts of features like hydrogen bond donors/acceptors (e.g., a_hyd). mdpi.com

3D Descriptors : Calculated from the 3D conformation of a molecule.

Potential Energy Descriptors : Related to the conformational energy of the molecule. mdpi.com

Surface Area, Volume, and Shape Descriptors : Quantify the size and shape of the molecule. mdpi.com

Conformation-Dependent Charge Descriptors : Describe the charge distribution in a specific 3D arrangement. mdpi.com

By correlating these descriptors with biological activity, researchers can gain deep insights into the SAR, identifying which molecular properties are most critical for a desired pharmacological effect. mdpi.comresearchgate.net

Advanced Mechanistic Biological Investigations of 5 Acetamido Phthalide in in Vitro Systems

Enzymatic Inhibition Studies (e.g., Cyclooxygenase, DNA Gyrase B, VEGFR-2, α-glucosidase)

There are no available studies reporting the inhibitory activity of 5-Acetamido-phthalide against key enzymes such as Cyclooxygenase (COX), DNA Gyrase B, Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), or α-glucosidase. While various phthalimide (B116566) and phthalazine derivatives have been explored as potential inhibitors for these targets, specific IC50 values or percentage inhibition data for this compound are absent from current scientific literature.

Receptor Interaction and Signaling Pathway Modulations (e.g., TGF-β pathway)

The modulatory effect of this compound on receptor interactions and signaling pathways, including the Transforming Growth Factor-β (TGF-β) pathway, has not been characterized. Research into how this specific compound might influence key cellular signaling cascades, such as the phosphorylation of SMAD proteins or other downstream effectors, has not been published.

Antiviral Mechanisms (e.g., SARS-CoV-2 Mpro, PLpro, ACE2-Spike Protein-Protein Interactions)

There is no published research on the antiviral mechanisms of this compound. Its potential to inhibit critical viral enzymes like the SARS-CoV-2 main protease (Mpro) or papain-like protease (PLpro) has not been evaluated. Furthermore, no studies have investigated whether this compound can interfere with the protein-protein interaction between the ACE2 receptor and the SARS-CoV-2 spike protein, a key mechanism for viral entry.

Antimicrobial Mechanisms (e.g., Antibacterial, Antifungal, Antiparasitic)

Specific data on the antimicrobial activity of this compound against bacterial, fungal, or parasitic organisms are not available. While the broader class of phthalimide derivatives has been a subject of antimicrobial research, minimum inhibitory concentration (MIC) or other quantitative measures of efficacy for this compound have not been reported.

Anti-Quorum Sensing Mechanisms

The potential for this compound to interfere with bacterial cell-to-cell communication, known as quorum sensing, is an uninvestigated area. There are no studies demonstrating its ability to inhibit quorum sensing-regulated processes, such as virulence factor production or biofilm formation.

DNA Binding and Intercalation Mechanisms

The interaction between this compound and DNA has not been explored in the available literature. Spectroscopic or molecular modeling studies to determine its potential DNA binding affinity, and to characterize the mode of interaction (e.g., intercalation or groove binding), have not been conducted for this specific compound.

Applications of 5 Acetamido Phthalide in Advanced Chemical Synthesis

5-Acetamido-phthalide as a Building Block in Complex Organic Synthesis

This compound's utility as a building block stems from the distinct reactivity of its two primary functional components: the phthalide (B148349) core and the 5-acetamido substituent. The phthalide structure itself, a fusion of a benzene (B151609) ring and a γ-lactone, is a key intermediate in the synthesis of various polycyclic and heterocyclic systems.

The acetamido group (–NHCOCH₃) significantly enhances the synthetic value of the phthalide scaffold. It serves as a protected form of the crucial 5-amino group, which can be readily unmasked via hydrolysis. This latent amino functionality is a versatile handle for a multitude of chemical transformations. Once deprotected to 5-aminophthalide (B188718), the amino group can be:

Diazotized and converted into a range of other functional groups (e.g., -CN, -OH, -X) via Sandmeyer-type reactions.

Utilized in N-alkylation or N-acylation reactions to build more complex amide or amine-containing structures.

Engaged as a nucleophile in substitution reactions or as a component in coupling reactions to form larger molecular assemblies.

This dual functionality allows for sequential and controlled modifications at different sites of the molecule, making this compound an efficient starting point for constructing molecules with significant structural complexity. The acetamide (B32628) functional group itself can influence the electronic properties of the aromatic ring and offers opportunities for hydrogen bonding, which can be exploited in designing molecules with specific binding properties. patsnap.comtestbook.com

Precursor in the Synthesis of Pharmacologically Relevant Compounds (e.g., Citalopram Precursors)

One of the most significant applications of 5-substituted phthalides is in the synthesis of pharmaceuticals. This compound is a key precursor in the synthetic pathway of Citalopram, a widely used antidepressant medication belonging to the selective serotonin (B10506) reuptake inhibitor (SSRI) class. allindianpatents.com

The industrial synthesis of Citalopram relies on the key intermediate, 5-cyanophthalide. quickcompany.ingoogle.com this compound serves as a stable, readily available precursor to this essential molecule. The synthetic route involves the chemical conversion of the acetamido group into the required cyano group. A direct method involves treating this compound with a dehydrating agent, such as thionyl chloride in a suitable solvent, to yield 5-cyanophthalide. myexperiment.org

Alternatively, a two-step process can be employed:

Hydrolysis: The acetamido group of this compound is first hydrolyzed under acidic or basic conditions to yield 5-aminophthalide. google.com

Diazotization and Cyanation: The resulting 5-aminophthalide is then converted into a diazonium salt, which subsequently reacts with a cyanide source (e.g., copper(I) cyanide) in a classic Sandmeyer reaction to produce 5-cyanophthalide. quickcompany.ingoogle.com

This strategic positioning as a precursor to a crucial pharmaceutical intermediate underscores the importance of this compound in medicinal chemistry and process development.

| Compound | Role in Citalopram Synthesis | Key Transformation |

|---|---|---|

| This compound | Starting Material / Precursor | Dehydration or Hydrolysis |

| 5-Aminophthalide | Intermediate | Diazotization / Sandmeyer Reaction |

| 5-Cyanophthalide | Key Intermediate | Grignard Reaction / Cyclization |

| Citalopram | Final Active Pharmaceutical Ingredient | N/A |

Role in the Synthesis of Natural Products and Their Analogs

The phthalide skeleton is a recurring motif in a variety of natural products, particularly those isolated from plants and fungi, which exhibit a wide range of biological activities. The synthesis of these natural products, and importantly, their analogs for structure-activity relationship (SAR) studies, often requires functionalized phthalide building blocks. nih.gov

While direct use of this compound in the total synthesis of a specific natural product is not extensively documented, its potential as a precursor for creating analogs is significant. Many bioactive natural products contain amino or substituted amino groups. The 5-acetamido group on the phthalide ring provides a synthetic entry point to install such functionality. Through deprotection and subsequent derivatization, chemists can generate libraries of novel compounds based on a natural product scaffold. nih.govsemanticscholar.org This approach, often termed Diversity-Oriented Synthesis (DOS), allows for the exploration of chemical space around a natural product core to optimize potency, selectivity, or pharmacokinetic properties. nih.gov The acetamido group can be converted to an amine, which can then be modified to mimic or alter the functionality present in the parent natural product, leading to the discovery of new therapeutic agents.

Utility in Polymer and Agrochemical Research Synthesis

The robust and thermally stable nature of the phthalide structure makes it an attractive component for advanced materials, particularly high-performance polymers. Phthalide-containing monomers have been successfully incorporated into polyimides, poly(ether-imide)s, and other polymers to enhance their thermal stability, gas separation performance, and mechanical properties. nih.gov

This compound can be envisioned as a precursor to novel monomers for polymer synthesis. For example, hydrolysis of the acetamide followed by reduction of the phthalide lactone could lead to the formation of an aminobenzyl alcohol derivative. More directly, the 5-amino-phthalide intermediate can be used to synthesize diamine monomers, which are essential building blocks for polyimides. nih.gov Polyimides derived from such monomers could exhibit unique properties due to the presence of the pendant polar group, potentially improving solubility or interfacial adhesion in composite materials. vt.edu

In the field of agrochemicals, the acetamido functional group is a known component of various active compounds. Research has shown that novel acetamido derivatives, such as those containing N-pyridylpyrazole carboxamides, exhibit potent insecticidal activity. nih.gov this compound represents a synthetically accessible starting material for creating new classes of potential agrochemicals. The phthalide core could serve as a novel scaffold, which, when combined with other known toxophoric fragments via modification of the acetamido group, could lead to the discovery of pesticides with new modes of action or improved efficacy. nih.gov

| Field of Research | Potential Role of this compound | Example Application / Target Molecule Class |

|---|---|---|

| Polymer Science | Precursor to diamine or other functional monomers | High-performance polyimides or poly(ether-imide)s for membranes and coatings. nih.gov |

| Agrochemicals | Scaffold and building block for novel active ingredients | Insecticides or herbicides incorporating the phthalide core. nih.gov |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Acetamido-phthalide, and what are their key reaction conditions?

- Methodological Answer : The synthesis of this compound typically involves acetylation of precursor phthalide derivatives. A common approach includes refluxing phthalide derivatives with acetic anhydride in the presence of a catalyst (e.g., H₂SO₄ or pyridine) under anhydrous conditions . Key variables include reaction temperature (80–120°C), solvent choice (e.g., dichloromethane or toluene), and purification via column chromatography. Researchers must validate product purity using melting point analysis and spectroscopic methods (e.g., ¹H NMR, IR) .

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer : Characterization involves:

- ¹H NMR : Peaks for aromatic protons (δ 6.8–7.5 ppm), acetamido methyl group (δ 2.1–2.3 ppm), and lactone protons (δ 4.5–5.0 ppm).

- IR : Stretching vibrations for C=O (1740–1760 cm⁻¹, lactone) and N-H (3300 cm⁻¹, acetamido).

- Mass Spectrometry : Molecular ion peak at m/z 191 (C₁₀H₉NO₃) . Researchers should cross-reference data with databases like NIST Chemistry WebBook and report deviations in purity or unexpected adducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Contradictions often arise from variations in bioassay protocols. To address this:

Standardize Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., DMSO vehicle).

Dose-Response Curves : Perform triplicate experiments with IC₅₀ calculations using nonlinear regression models .

Data Harmonization : Apply meta-analysis tools (e.g., RevMan) to compare results across studies, accounting for variables like solvent polarity and incubation time .

Q. What computational strategies are used to model the interaction of this compound with biological targets?

- Methodological Answer : Advanced studies employ:

- Molecular Docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., COX-2). Parameterize force fields (AMBER/CHARMM) and validate poses with MD simulations .

- QSAR Modeling : Corrogate substituent effects (e.g., acetamido position) using descriptors like logP and polar surface area. Validate models with leave-one-out cross-validation .

Q. What experimental designs optimize the regioselective modification of this compound?

- Methodological Answer : Regioselectivity can be enhanced via:

- Directed Metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate specific positions, followed by electrophilic quenching .

- Protecting Groups : Temporarily block reactive sites (e.g., lactone oxygen) with TMSCl before functionalizing the acetamido group .

Data Analysis & Reproducibility

Q. How should researchers handle discrepancies in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies may stem from tautomerism or solvent effects. Mitigate by:

- Variable Temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) by collecting spectra at 25°C and 60°C .

- Crystallography : Resolve ambiguities with single-crystal X-ray diffraction, reporting CCDC deposition numbers .

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in vitro?

- Methodological Answer : Use non-parametric tests (e.g., Kruskal-Wallis) for non-normal distributions. For time-series data, apply mixed-effects models to account for inter-experiment variability . Report p-values with Bonferroni correction for multiple comparisons .

Ethical & Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow GHS guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.